4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one
Overview
Description
The description of a compound usually includes its IUPAC name, common names, and its role or uses in various fields such as medicine, industry, research, etc.
Synthesis Analysis
This involves the study of how the compound can be synthesized from its constituent elements or from other compounds. It includes the study of the reaction conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc. It helps in understanding the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the study of its reactivity with other compounds and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound like its melting point, boiling point, solubility, stability, etc.Safety And Hazards
This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes its toxicity, flammability, environmental impact, etc.
Future Directions
This involves predicting or suggesting the future research directions or applications of the compound based on its properties and uses.
properties
IUPAC Name |
4-amino-5-fluoro-1-methylpyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3O/c1-9-2-3(6)4(7)8-5(9)10/h2H,1H3,(H2,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOOHYFUDJATBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=NC1=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935110 | |
Record name | 5-Fluoro-4-imino-1-methyl-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90935110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one | |
CAS RN |
155-15-7 | |
Record name | NSC80844 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80844 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoro-4-imino-1-methyl-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90935110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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